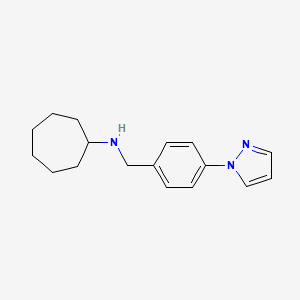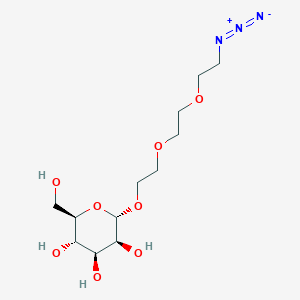
Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%, is a cyclic amine compound that has been widely used in scientific research. It is a synthetic compound that has been found to have a variety of applications in laboratory experiments.
Applications De Recherche Scientifique
Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%, has been found to have a variety of applications in scientific research. It has been used as a ligand in the synthesis of various organometallic complexes, as a reagent in the synthesis of organic compounds, and as a catalyst in organic reactions. In addition, it has been used in the synthesis of various pharmaceutical compounds, as a model compound for drug design, and as a reagent in the synthesis of heterocyclic compounds.
Mécanisme D'action
The mechanism of action of cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%, is not yet fully understood. However, it is believed that the compound acts as a ligand in organometallic complexes, allowing the formation of covalent bonds between the metal atoms and other molecules. In addition, it is believed that it acts as a catalyst in organic reactions, allowing the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%, are not yet fully understood. However, it has been found to have some anti-inflammatory properties, as well as some antioxidant effects. In addition, it has been found to have some anti-bacterial properties, as well as some anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%, in laboratory experiments is its low toxicity, which makes it a safe reagent to use. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it has a limited solubility in water, which may limit its use in certain experiments. In addition, it is not very stable and can decompose over time.
Orientations Futures
There are several potential future directions for the use of cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%. One potential direction is its use in the synthesis of novel pharmaceutical compounds, as it may be able to act as a ligand in the formation of covalent bonds between metal atoms and other molecules. In addition, it may be used as a catalyst in organic reactions, allowing the formation of new compounds. Finally, it may be used in the synthesis of heterocyclic compounds, as it can act as a reagent in the formation of these compounds.
Méthodes De Synthèse
Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%, is synthesized through a multi-step process. The first step involves the condensation of cycloheptane-1-carboxylic acid with 4-methyl-1-pyrazole to form the cycloheptyl-(4-pyrazol-1-yl)-amine. This reaction is typically performed in aqueous solution at a temperature of 70°C. The second step involves the reaction of the cycloheptyl-(4-pyrazol-1-yl)-amine with benzyl bromide to form the cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%. This reaction is typically performed in aqueous solution at a temperature of 70°C.
Propriétés
IUPAC Name |
N-[(4-pyrazol-1-ylphenyl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-2-4-7-16(6-3-1)18-14-15-8-10-17(11-9-15)20-13-5-12-19-20/h5,8-13,16,18H,1-4,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLRDEWGVDTQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6317753.png)





![Benzyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317804.png)
![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)
![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)


![4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6317840.png)